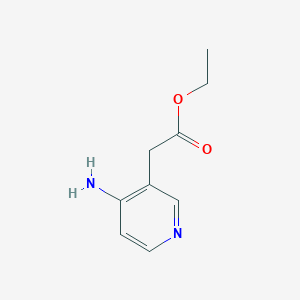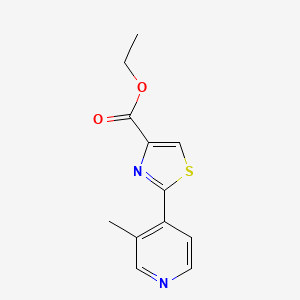![molecular formula C9H9N3O3 B13664695 8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13664695.png)
8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyrazine ring
Vorbereitungsmethoden
The synthesis of 8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo ring: This can be achieved through the condensation of appropriate aldehydes with amines under acidic conditions.
Introduction of the pyrazine ring: This step often involves cyclization reactions using suitable reagents and catalysts.
Functionalization: The methoxy group can be introduced via methylation reactions, while the carboxylic acid group can be added through carboxylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or carboxylic acid groups, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of biological pathways. The presence of the methoxy and carboxylic acid groups plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid include other imidazo[1,2-a]pyrazine derivatives, such as:
- 2-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid
- 8-Hydroxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid
- 8-Methoxy-2-ethylimidazo[1,2-a]pyrazine-3-carboxylic acid
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities
Eigenschaften
Molekularformel |
C9H9N3O3 |
|---|---|
Molekulargewicht |
207.19 g/mol |
IUPAC-Name |
8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C9H9N3O3/c1-5-6(9(13)14)12-4-3-10-8(15-2)7(12)11-5/h3-4H,1-2H3,(H,13,14) |
InChI-Schlüssel |
YQXFBORVLDEIDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C=CN=C(C2=N1)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13664632.png)
![2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13664633.png)


![8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13664672.png)





